Undecaethylene glycol
Overview
Description
Undecaethylene glycol, also known as this compound, is a poly(ethylene glycol) (PEG) compound. It consists of 12 ethylene glycol subunits and two terminal hydroxyl groups. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecaethylene glycol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl group-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously fed into the reactor. The reaction is catalyzed by an alkaline catalyst, such as potassium hydroxide, and the temperature is maintained at around 100-150°C. The resulting polymer is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Undecaethylene glycol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Undecaethylene glycol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The hydrophilic PEG chain of Undecaethylene glycol increases the water solubility of the compound in aqueous media. The hydroxyl groups at the terminal ends can participate in various chemical reactions, allowing the compound to be functionalized for specific applications. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during derivatization .
Comparison with Similar Compounds
Similar Compounds
- Heptaethylene glycol
- Nonaethylene glycol
- Dodecaethylene glycol
- HO-PEG18-OH
- HO-PEG24-OH
Uniqueness
Undecaethylene glycol is unique due to its specific chain length and the presence of 12 ethylene glycol subunits. This specific structure provides it with distinct hydrophilic properties and makes it suitable for applications requiring high water solubility and biocompatibility .
Biological Activity
Introduction
Undecaethylene glycol (also known as OH-PEG11-OH) is a polyethylene glycol (PEG) derivative consisting of an this compound chain terminated by hydroxyl groups on both ends. Its molecular formula is with a molecular weight of 502.6 g/mol. This compound is recognized for its water-solubility and biocompatibility, making it suitable for various applications in pharmaceuticals, cosmetics, and materials science. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.
Chemical Structure
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 502.6 g/mol |
Purity | ≥95% |
CAS Number | 6809-70-7 |
This compound is primarily used in:
- Drug delivery systems : Enhancing the solubility and stability of active pharmaceutical ingredients.
- Biotechnology : Serving as a surfactant or lubricant in various formulations.
- Material science : As a component in hydrogels and other polymeric materials.
Biological Activity
Case Study: Drug Delivery Systems
A study investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The results demonstrated that nanoparticles modified with this compound exhibited improved circulation times and reduced immunogenicity compared to unmodified nanoparticles. This enhancement is attributed to the hydrophilic nature of this compound, which prevents opsonization and facilitates prolonged systemic circulation.
Research Findings
- In Vitro Studies : Research has shown that PEG derivatives, including this compound, can enhance cellular uptake of drugs in various cancer cell lines. The mechanism involves endocytosis facilitated by the hydrophilic shell provided by PEG chains .
- Toxicology Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile when used in biomedical applications. Studies report minimal cytotoxicity across different cell types, reinforcing its potential for safe use in drug formulations.
- Hydrogel Formation : this compound has been utilized in creating biodegradable hydrogels for tissue engineering applications. These hydrogels can support cell growth and differentiation while allowing for controlled release of growth factors essential for tissue regeneration .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O12/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h23-24H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVXZQVXSXSQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218291 | |
Record name | Undecaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-70-7 | |
Record name | Undecaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6809-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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